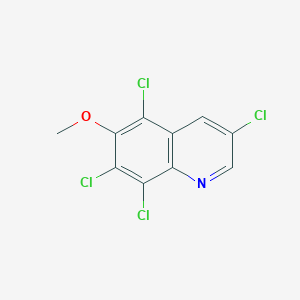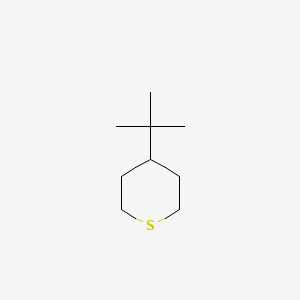
2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro- is an organic compound that belongs to the class of heterocyclic compounds known as thiopyrans. These compounds are characterized by a six-membered ring containing one sulfur atom and five carbon atoms. The specific structure of 2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro- includes a tetrahydrothiopyran ring with a tert-butyl group at the 4-position .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-4H-thiopyran-4-ones, which are closely related to 2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro-, can be achieved through several methods. One common approach involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide (NaOMe) or sodium hydride (NaH). The intermediates formed are then hydrolyzed and decarboxylated by heating in dilute sulfuric acid .
Another effective method involves the double addition of hydrogen sulfide or its derivatives to divinyl ketones. This reaction can be carried out in a medium such as tert-butyl methyl ether with the presence of tricaprylmethylammonium chloride and potassium hydrogen phosphate, leading to the formation of stereoselective tetrahydrothiopyran derivatives .
Industrial Production Methods
Industrial production methods for 2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro- are not well-documented in the literature. the general principles of organic synthesis and the use of scalable reaction conditions, such as those mentioned above, can be applied to produce this compound on a larger scale.
化学反応の分析
Types of Reactions
2H-Thiopyran, 4-(1,1-dimethylethyl)tetrahydro- can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The hydrogen atoms on the carbon atoms adjacent to the sulfur can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH
特性
CAS番号 |
768-30-9 |
|---|---|
分子式 |
C9H18S |
分子量 |
158.31 g/mol |
IUPAC名 |
4-tert-butylthiane |
InChI |
InChI=1S/C9H18S/c1-9(2,3)8-4-6-10-7-5-8/h8H,4-7H2,1-3H3 |
InChIキー |
XOPHRBMUUMFZOU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCSCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


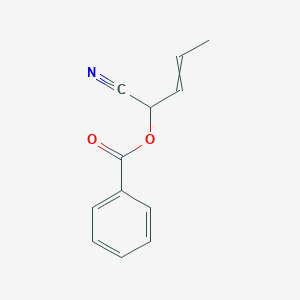
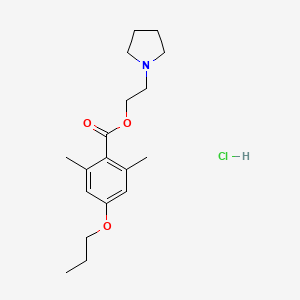
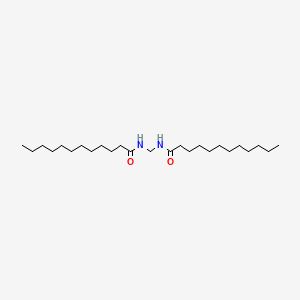
![2H,14H-[1,3]Dioxolo[4,5-h]isoquinolino[2,1-b]isoquinoline](/img/structure/B14744428.png)
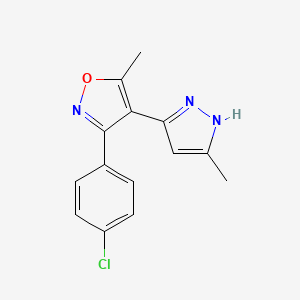
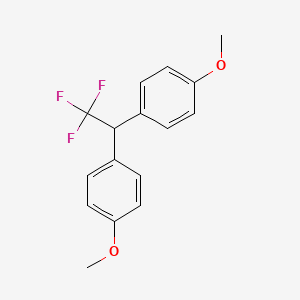
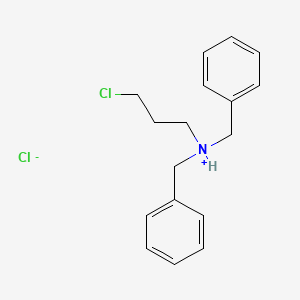
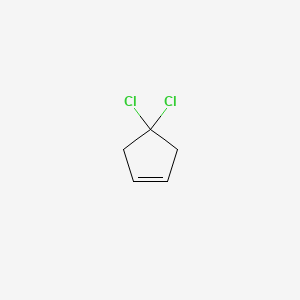
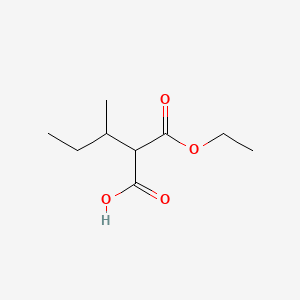
![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
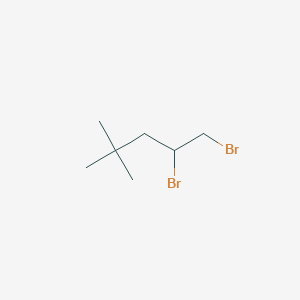
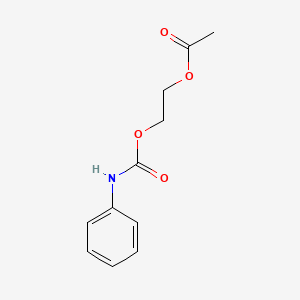
![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)
